molecular formula C9H10N2S B1276208 2-(1,3-Benzothiazol-2-yl)ethanamine CAS No. 82928-10-7

2-(1,3-Benzothiazol-2-yl)ethanamine

Cat. No.: B1276208
CAS No.: 82928-10-7
M. Wt: 178.26 g/mol
InChI Key: HLTRQIYNHRBUNW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)ethanamine: is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research, it may be involved in protein-related pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1,3-Benzothiazol-2-yl)ethanamine are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a solid at room temperature, with a predicted melting point of 111.40° C and a predicted boiling point of 306.7° C at 760 mmHg . These properties may influence its pharmacokinetic behavior.

Result of Action

As a biochemical used in proteomics research, it may have effects at the protein level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound at room temperature . .

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzothiazol-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as MAPK and PI3K/Akt, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. For example, high doses have been associated with cytotoxicity and apoptosis in certain cell types . Threshold effects are also observed, where a minimum concentration is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1,3-Benzothiazol-2-yl)ethanamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols. One common method includes the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . Another method involves the coupling between aromatic aldehydes and o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Comparison with Similar Compounds

Uniqueness:

2-(1,3-Benzothiazol-2-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit the enzyme DprE1 makes it particularly valuable in the development of new anti-tubercular agents .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRQIYNHRBUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407128
Record name 2-(1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

82928-10-7
Record name 2-(1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-benzothiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 50 mg of 3-aminopropionitrile and 596 mg of 2-aminothiophenol in EtOH (15 mL) was heated at reflux for six hrs. After cooling the solution to room temperature, the reaction was concentrated and the residue was purified by silica gel chromatography to afford the title compound as a red oil. MS (M+H)+=179.1.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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